molecular formula C15H22ClNO2 B3024702 2-chloro-N-(2,6-diethylphenyl)-N-(ethoxymethyl)acetamide CAS No. 67535-23-3

2-chloro-N-(2,6-diethylphenyl)-N-(ethoxymethyl)acetamide

Cat. No. B3024702
CAS RN: 67535-23-3
M. Wt: 283.79 g/mol
InChI Key: YUOGZFIPLSQKQU-UHFFFAOYSA-N
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Description

The compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom. The “2-chloro” part indicates the presence of a chlorine atom. The “N-(2,6-diethylphenyl)” part suggests the presence of a phenyl group (a ring of 6 carbon atoms) with ethyl groups (CH2CH3) attached to the 2nd and 6th carbon atoms of the ring. The “N-(ethoxymethyl)” part indicates an ethoxy group (CH3CH2O) attached to a methyl group (CH3), which is then attached to the nitrogen atom of the amide .


Chemical Reactions Analysis

Amides, in general, can undergo a variety of reactions, including hydrolysis, reduction, and reactions with nitrous acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For amides, these can include a high boiling point due to the presence of polar bonds and the ability to participate in hydrogen bonding .

Scientific Research Applications

Herbicide Metabolism and Environmental Impact

  • Metabolism in Liver Microsomes: This compound, as part of chloroacetamide herbicides like alachlor and butachlor, undergoes metabolism in liver microsomes of rats and humans. This process produces intermediates like 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA), which are further metabolized to compounds like 2,6-diethylaniline (DEA). These steps are crucial in understanding the carcinogenic potential of these herbicides (Coleman et al., 2000).

Soil Interaction and Agricultural Relevance

  • Soil Reception and Activity: The compound, as a part of herbicides like alachlor, influences soil reception and herbicidal activity. Factors like wheat straw coverage and irrigation affect the amount of herbicide received by the soil and its efficacy in controlling weeds (Banks & Robinson, 1986).

Environmental Persistence and Leaching

  • Leaching Behavior: As a component of herbicides like acetochlor, alachlor, and metolachlor, the compound has been studied for its leaching behavior in different soil types. This is crucial for understanding its potential for water pollution and environmental persistence (Balinova, 1997).

Herbicide Residue Analysis

  • Residue Determination in Crops: Techniques for determining residues of this compound and related herbicides in crops have been developed. This is important for ensuring food safety and understanding the environmental impact of herbicide use (Nortrup, 1997).

Bioactivity in Plants and Microorganisms

  • Inhibition of Fatty Acid Synthesis in Algae: The compound, as part of chloroacetamides like alachlor and metazachlor, can inhibit fatty acid synthesis in green algae, indicating a potential impact on non-target aquatic organisms (Weisshaar & Böger, 1989).

properties

IUPAC Name

2-chloro-N-(2,6-diethylphenyl)-N-(ethoxymethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO2/c1-4-12-8-7-9-13(5-2)15(12)17(11-19-6-3)14(18)10-16/h7-9H,4-6,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOGZFIPLSQKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N(COCC)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449805
Record name 2-chloro-N-(2,6-diethylphenyl)-N-(ethoxymethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67535-23-3
Record name 2-chloro-N-(2,6-diethylphenyl)-N-(ethoxymethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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